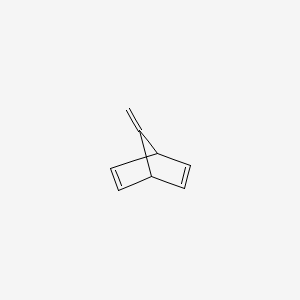
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a methylene group attached to a norbornadiene framework. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- can be synthesized through several methods. One common approach involves the dimerization of cyclopentadiene with acetylene . The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- often involves large-scale catalytic processes. These processes utilize raw materials like cyclopentadiene and acetylene, which are derived from petrochemical sources . The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas with a metal catalyst, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- has numerous applications in scientific research:
作用機序
The mechanism by which bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- exerts its effects involves its ability to participate in various chemical reactions. The methylene group is highly reactive, allowing the compound to undergo addition, substitution, and other reactions. These reactions can modify the compound’s structure and properties, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Bicyclo(2.2.1)hepta-2,5-diene: This compound lacks the methylene group and has different reactivity and applications.
Dimethyl 7-oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: This derivative contains additional functional groups, leading to distinct chemical properties and uses.
Bicyclo(2.2.1)heptane, 7,7-dimethyl-2-methylene-: This compound has a similar structure but includes methyl groups, affecting its reactivity and applications.
Uniqueness
Bicyclo(2.2.1
特性
CAS番号 |
37846-63-2 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
7-methylidenebicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H8/c1-6-7-2-3-8(6)5-4-7/h2-5,7-8H,1H2 |
InChIキー |
OWNNLXWCBCZDHM-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C=CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


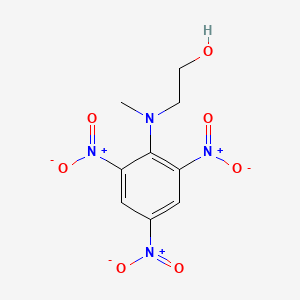

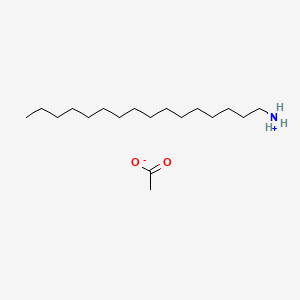
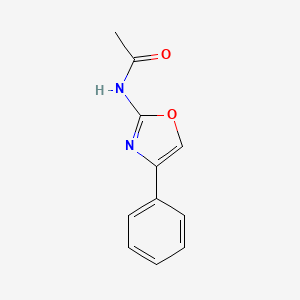

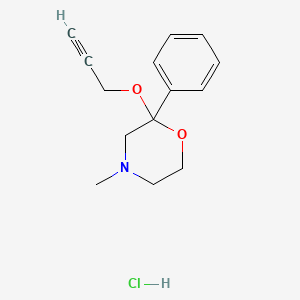
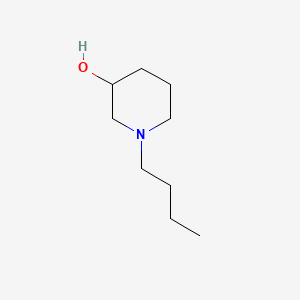
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
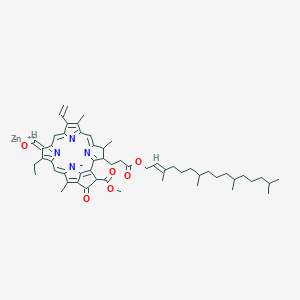
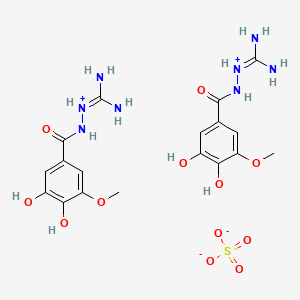
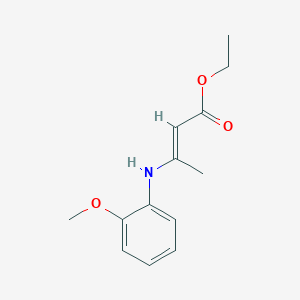

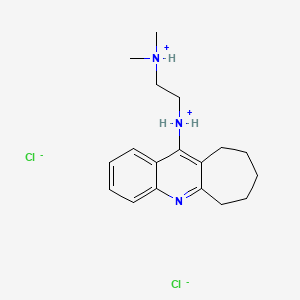
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
